2-Bromo-2-ethyl-3-hydroxybutanamide
Description
2-Bromo-2-ethyl-3-hydroxybutanamide (C₆H₁₂BrNO₂) is a brominated organic compound characterized by a hydroxybutanamide backbone with an ethyl substituent and a bromine atom at the 2-position. Key properties include:
- Molecular weight: 210.071 g/mol (monoisotopic mass: 209.005141)
- Stereochemistry: Contains two undefined stereocenters, which may influence its reactivity and biological activity .
This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique substitution pattern, which may serve as a precursor or intermediate in drug design.
Properties
CAS No. |
52234-57-8 |
|---|---|
Molecular Formula |
C6H12BrNO2 |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-bromo-2-ethyl-3-hydroxybutanamide |
InChI |
InChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10) |
InChI Key |
DWHCRTKTEOQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)(C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Bromination of 2-Ethyl-3-hydroxybutanoic Acid Followed by Amidation
Principle : Bromination of the α-carbon of 2-ethyl-3-hydroxybutanoic acid, followed by conversion to the amide.
Step 1: Bromination
- Starting Material : 2-Ethyl-3-hydroxybutanoic acid.
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).
- Conditions :
- Solvent: Dichloromethane (DCM) or carbon tetrachloride.
- Temperature: 0–25°C.
- Reaction Time: 4–12 hours.
- Mechanism : Radical bromination at the α-carbon, facilitated by the electron-withdrawing effect of the carboxylic acid group.
Step 2: Amidation
- Activation : Conversion of the brominated acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Amination : Reaction with ammonia (NH₃) or ammonium hydroxide (NH₄OH) in anhydrous tetrahydrofuran (THF).
- Yield : 60–75% overall yield.
Advantages :
- Straightforward two-step process.
- High regioselectivity due to steric and electronic factors.
Challenges :
- Handling corrosive brominating agents.
- Risk of over-bromination requiring precise stoichiometry.
Alkylation of Amines with Brominated Esters
Principle : Alkylation of a primary amine using a brominated ester, followed by hydrolysis and amidation.
Step 1: Synthesis of 2-Bromo-2-ethyl-3-hydroxybutanoic Acid Ethyl Ester
- Starting Material : Ethyl 2-ethyl-3-hydroxybutanoate.
- Bromination : NBS in the presence of Al₂O₃ as a catalyst.
- Solvent: Acetonitrile.
- Temperature: 80°C.
- Reaction Time: 1–2 hours.
- Yield : 85–90%.
Step 2: Aminolysis
- Reagents : Ammonia in methanol.
- Conditions :
- Temperature: 25°C.
- Reaction Time: 6–8 hours.
- Yield : 70–80%.
Advantages :
- Mild reaction conditions.
- Scalable with recyclable catalysts (e.g., Al₂O₃).
Challenges :
- Requires purification via column chromatography to remove unreacted ester.
Direct Bromoamidation of Hydroxybutanamide
Principle : One-pot bromination and amidation using in situ generated brominating agents.
- Starting Material : 2-Ethyl-3-hydroxybutanamide.
- Reagents : HBr/H₂O₂ system or NBS with a Lewis acid (e.g., FeCl₃).
- Conditions :
- Solvent: Acetic acid.
- Temperature: 50–60°C.
- Reaction Time: 3–5 hours.
- Yield : 50–65%.
Advantages :
- Reduces intermediate isolation steps.
Challenges :
- Lower yields due to competing side reactions (e.g., oxidation of the hydroxy group).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bromination-Amidation | 60–75 | High regioselectivity | Handling hazardous bromine |
| Alkylation-Aminolysis | 70–80 | Scalable, recyclable catalysts | Requires ester synthesis |
| Direct Bromoamidation | 50–65 | One-pot synthesis | Lower yields due to side reactions |
Optimization Strategies
Solvent Systems
Catalysts
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-ethyl-3-hydroxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted butanamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced derivatives.
Scientific Research Applications
2-Bromo-2-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-bromo-2-ethyl-3-hydroxybutanamide but differ in functional groups and substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₂BrNO₂ | 210.07 | Amide, hydroxyl, bromo | Ethyl substituent at C2 |
| 2-(2-Bromo-3-methylbutanamido)acetic acid | C₇H₁₂BrNO₃ | 238.09 | Amide, carboxylic acid, bromo | Methyl substituent at C3, acetic acid moiety |
| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | 223.11 | Ester, bromo | Dimethyl substituents at C3, ethyl ester |
Key Observations:
Functional Group Differences: The amide group in this compound confers stability against hydrolysis compared to the ester group in ethyl 2-bromo-3,3-dimethylbutanoate, which is more electrophilic and prone to nucleophilic attack . The carboxylic acid in 2-(2-bromo-3-methylbutanamido)acetic acid increases acidity (pKa ~2–3), enabling salt formation and altered solubility in aqueous media compared to the hydroxyl group in the target compound .
In contrast, the dimethyl groups in the ester analog (C₈H₁₅BrO₂) create greater steric bulk, further influencing reaction pathways . The methyl group in 2-(2-bromo-3-methylbutanamido)acetic acid may enhance lipophilicity, affecting membrane permeability in biological systems .
This compound:
- Synthesis : Likely synthesized via bromination of a preformed hydroxybutanamide precursor, as described in classical methods for brominated intermediates .
2-(2-Bromo-3-methylbutanamido)acetic acid:
- Reactivity : The carboxylic acid group enables conjugation with amines or alcohols, making it a candidate for peptidomimetic synthesis. The bromine may undergo displacement in cross-coupling reactions .
Ethyl 2-bromo-3,3-dimethylbutanoate:
Physicochemical Properties
| Property | This compound | 2-(2-Bromo-3-methylbutanamido)acetic acid | Ethyl 2-bromo-3,3-dimethylbutanoate |
|---|---|---|---|
| Water Solubility | Moderate (due to -OH and amide) | Low (carboxylic acid may form salts) | Low (ester group is hydrophobic) |
| Melting Point | Not reported | Likely >150°C (polar functional groups) | Likely <50°C (liquid at room temp) |
| Bioavailability | Moderate (amide enhances stability) | High (acid facilitates ionic interactions) | Low (ester hydrolysis in vivo) |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Bromo-2-ethyl-3-hydroxybutanamide, and how can reaction parameters be optimized?
Answer:
The synthesis of brominated amides like this compound typically involves regioselective bromination of precursor molecules. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeCl₃ or AlCl₃) can introduce bromine at the desired position . Key parameters include:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.
- Reagent stoichiometry : A 1:1 molar ratio of precursor to NBS reduces overbromination.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Advanced: How do steric and electronic effects of the ethyl and hydroxyl groups influence bromination regioselectivity in this compound?
Answer:
The ethyl group introduces steric hindrance, directing bromination away from the β-carbon. Meanwhile, the hydroxyl group’s electron-donating resonance effect activates the α-carbon, favoring bromination at that site. Computational modeling (e.g., DFT calculations) can predict reactivity patterns by analyzing frontier molecular orbitals and charge distribution . Experimental validation via X-ray crystallography (using SHELX for refinement) confirms the regiochemical outcome .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ 1.5–2.5 ppm, ethyl group splitting patterns).
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.03 for C₆H₁₁BrNO₂).
Discrepancies in spectral data require cross-validation with synthetic intermediates .
Advanced: How can computational tools resolve contradictions in proposed reaction mechanisms for brominated amides?
Answer:
Databases like REAXYS or PISTACHIO enable retro-synthetic analysis to identify plausible pathways. For example:
- Transition state modeling : Predict activation energies for competing bromination pathways.
- Kinetic isotope effects : Simulate deuterated analogs to distinguish between radical vs. ionic mechanisms.
Contradictions in experimental vs. computational results should be addressed by iterative refinement of force fields or solvent models .
Basic: What are common byproducts in the synthesis of this compound, and how are they mitigated?
Answer:
- Overbromination : Results from excess NBS; controlled reagent addition minimizes this.
- Esterification : The hydroxyl group may react with acidic brominating agents; neutral pH conditions are critical.
- Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent hydroxyl group oxidation.
HPLC or GC-MS analysis identifies byproducts, guiding optimization .
Advanced: What strategies address discrepancies between crystallographic data and spectroscopic predictions?
Answer:
- Multi-temperature XRD : Resolve thermal motion artifacts affecting bond-length measurements.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) that distort spectroscopic predictions.
- SHELX refinement : Adjust occupancy factors for disordered atoms to align with NMR data .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via TLC or HPLC.
- Light sensitivity : UV-vis spectroscopy tracks decomposition under UV light.
Stabilizers like antioxidants (e.g., BHT) or desiccants improve shelf life .
Advanced: What role does hydrogen bonding play in the compound’s crystal packing and solubility?
Answer:
The hydroxyl and amide groups form intra-/intermolecular H-bonds, creating a rigid lattice. This reduces solubility in non-polar solvents. Molecular dynamics simulations (e.g., GROMACS) model solvent interactions, guiding co-solvent selection (e.g., DMSO-water mixtures) for improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
